N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(4-Fluorophenyl)-1-(Furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 3-(methanesulfonamido)phenyl group, at position 5 with a 4-fluorophenyl group, and at position 1 with a furan-2-carbonyl moiety. The compound’s structure combines electron-withdrawing (fluorophenyl, sulfonamide) and heteroaromatic (furan) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(14-7-9-16(22)10-8-14)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQSUAWQAOTTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the pyrazole ring with furan-2-carbonyl chloride.
Attachment of the 4-fluorophenyl group: This is typically done via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst.
Final coupling with methanesulfonamide: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is , with a molecular weight of 441.5 g/mol. The compound's structure facilitates its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Research indicates that it may possess:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific molecular mechanisms.
Biological Research
The compound is also being studied for its interactions with biological systems:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, providing insights into drug design.
- Receptor Binding : Research is ongoing to understand how this compound interacts with various receptors, potentially leading to the development of new therapeutic agents.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for:
- Multi-step Synthesis : Researchers utilize this compound in multi-step organic reactions to create derivatives with enhanced properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
*Calculated based on molecular formula.
Key Observations:
Isobutyryl () and methylsulfonyl () groups may alter steric bulk and electron distribution, affecting binding affinity.
Position 3 Substituents :
- Methanesulfonamide is consistent in the target compound and , suggesting a role in hydrogen bonding or solubility. Ethanesulfonamide in may increase hydrophobicity.
Position 5 Substituents :
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Benzenesulfonamide-pyrazoline hybrids (e.g., ) show potent CA inhibition (IC₅₀ values < 50 nM). The target compound’s methanesulfonamide may mimic benzenesulfonamide’s binding to CA’s zinc ion .
- Cytotoxicity : Pyrazolines with 4-fluorophenyl groups (e.g., ) exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM). The furan-2-carbonyl group may modulate this activity via heterocyclic interactions .
Solubility and Stability
- Methanesulfonamide: Enhances aqueous solubility compared to non-sulfonamide analogs (e.g., ).
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve metabolic stability relative to chlorine-substituted analogs .
Structural and Crystallographic Insights
- Crystal Packing : Pyrazoline derivatives (e.g., ) exhibit planar pyrazoline rings with substituents influencing intermolecular interactions. The furan-2-carbonyl group in the target compound may introduce torsional angles distinct from acetyl or sulfonyl analogs.
- Software Validation : Structural confirmations for analogs (e.g., ) relied on SHELX programs, ensuring accurate bond lengths and angles .
Biological Activity
N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of C19H20FN3O3S and a molecular weight of approximately 393.45 g/mol. Its structure features a sulfonamide group, a furan ring, and a pyrazole moiety, which are known to contribute to various biological activities.
| Component | Structure |
|---|---|
| Sulfonamide Group | -SO2NH2 |
| Furan Ring | C4H4O |
| Pyrazole Moiety | C3H3N2 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial properties, functioning by inhibiting folic acid synthesis in bacteria.
Case Study:
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, compounds similar to this compound demonstrated effectiveness against various pathogens, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The compound's anti-inflammatory potential is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that pyrazole derivatives can significantly reduce inflammation markers.
Research Findings:
A recent study highlighted that certain pyrazole compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, one derivative showed an IC50 of 54.65 μg/mL in COX inhibition assays .
Anticancer Activity
The presence of the furan and pyrazole moieties may enhance the compound's anticancer effects. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Experimental Evidence:
In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
The biological activity of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in folic acid metabolism.
- Receptor Modulation: The compound may bind to receptors involved in inflammatory responses or cancer cell signaling pathways.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization, coupling, and sulfonylation. Critical steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 4–6 hours) .
- Suzuki-Miyaura cross-coupling : Attachment of the 4-fluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a 1,2-dimethoxyethane/water solvent system .
- Methanesulfonamide introduction : Nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Optimization : Use HPLC to monitor reaction progress and adjust parameters (temperature, pH, stoichiometry) to maximize yield (target >75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the pyrazole proton (δ 3.5–4.5 ppm) and sulfonamide protons (δ 7.1–7.3 ppm) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass confirmation : High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₂FN₃O₄S: 516.1294) .
Q. How do functional groups influence its physicochemical properties?
- Sulfonamide group : Enhances solubility in polar solvents (logP ~2.5) and hydrogen-bonding potential, critical for target binding .
- Furan-2-carbonyl moiety : Increases π-π stacking interactions with aromatic residues in enzymes .
- 4-Fluorophenyl group : Improves metabolic stability by resisting oxidative degradation .
Key data : Melting point (mp) ~180–185°C, solubility in DMSO >50 mg/mL .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Discrepancies in X-ray diffraction data (e.g., disordered furan rings) require:
- Multi-cycle refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond restraints. For example, apply "RIGU" constraints to disordered moieties .
- Validation tools : Check geometric outliers (e.g., bond angles >5° from ideal) with PLATON or WinGX .
Case study : A 1:1 disorder in the furan ring of a related compound was resolved by refining occupancy ratios and applying rigid-body constraints .
Q. What strategies address inconsistencies in biological activity across assays?
- Dose-response profiling : Test compound concentrations from 1 nM–100 μM to identify off-target effects at higher doses .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor specificity (e.g., COX-2 inhibition vs. COX-1) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 4-position) with IC₅₀ values to refine pharmacophore models .
Q. How can computational methods predict binding modes and optimize derivatives?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2). Prioritize poses with sulfonamide-O forming hydrogen bonds to Arg120 and Tyr355 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- ADMET prediction : SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, reflux, 6 h | 65 | 90 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 72 | 88 |
| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h | 80 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
